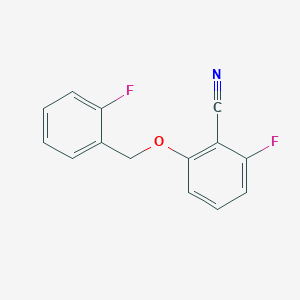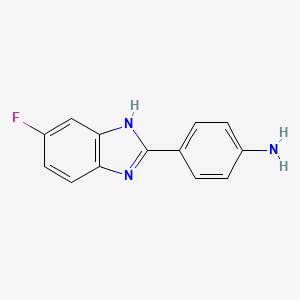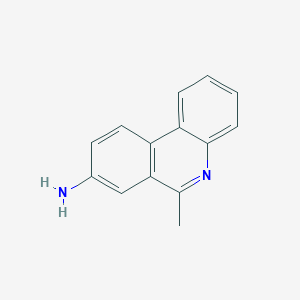
3-(4-Isobutoxyphenyl)propanoic acid
Übersicht
Beschreibung
3-(4-Isobutoxyphenyl)propanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₃. It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with an isobutoxy group at the para position.
Wirkmechanismus
Target of Action
It is structurally similar to ibuprofen , a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid . NSAIDs like ibuprofen primarily target enzymes called cyclooxygenases (COX-1 and COX-2), which play a key role in the production of prostaglandins, substances that mediate inflammation and pain .
Mode of Action
By inhibiting these enzymes, it could potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
If it acts similarly to ibuprofen, it would be involved in the arachidonic acid pathway, where it inhibits the cox enzymes and subsequently reduces the synthesis of prostaglandins .
Pharmacokinetics
Its structural similarity to ibuprofen suggests it may have similar adme (absorption, distribution, metabolism, and excretion) properties . For instance, ibuprofen is rapidly and completely absorbed when given orally, and it binds extensively to plasma albumin .
Result of Action
If it acts similarly to ibuprofen, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .
Biochemische Analyse
Biochemical Properties
3-(4-Isobutoxyphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. The interaction between this compound and COX enzymes results in the inhibition of prostaglandin synthesis, which is a key factor in its anti-inflammatory properties . Additionally, this compound can bind to specific receptors on cell membranes, influencing various signaling pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activation of nuclear factor kappa B (NF-κB) pathways, thereby reducing inflammation and oxidative stress in cells . This compound also affects the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to COX enzymes, leading to their inhibition and subsequent reduction in prostaglandin synthesis . This binding interaction is crucial for its anti-inflammatory action. Furthermore, this compound can modulate the activity of transcription factors such as NF-κB, resulting in altered gene expression and reduced inflammatory responses . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that the compound can induce sustained anti-inflammatory effects in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic properties without causing adverse effects. At higher doses, it can lead to toxicity and adverse reactions, including gastrointestinal disturbances and liver damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes result in the formation of various metabolites, some of which retain biological activity . The effects on metabolic flux and metabolite levels are significant, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and gastrointestinal tract . Its distribution is influenced by factors such as lipid solubility and protein binding affinity. The localization and accumulation of this compound in specific tissues are critical for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. This localization is crucial for its interaction with cellular targets and subsequent biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isobutoxybenzaldehyde and malonic acid.
Condensation Reaction: The 4-isobutoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding this compound.
Decarboxylation: The intermediate product is then subjected to decarboxylation under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature Control: Maintaining precise temperature conditions to ensure optimal reaction progress.
Purification: Employing advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Isobutoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of 4-isobutoxybenzoic acid or 4-isobutoxybenzaldehyde.
Reduction: Formation of 3-(4-isobutoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-(4-Isobutoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of an isobutoxy group.
3-(4-Ethoxyphenyl)propanoic acid: Similar structure but with an ethoxy group instead of an isobutoxy group.
3-(4-Butoxyphenyl)propanoic acid: Similar structure but with a butoxy group instead of an isobutoxy group
Uniqueness
3-(4-Isobutoxyphenyl)propanoic acid is unique due to the presence of the isobutoxy group, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
3-[4-(2-methylpropoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-6-3-11(4-7-12)5-8-13(14)15/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHBTTFLXCRBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-cyano-2-[(trimethylsilyl)oxy]acetate](/img/structure/B3161675.png)




![3-Isopropyl-5-methyl-4H-[1,2,4]triazole](/img/structure/B3161702.png)

![2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B3161723.png)
![[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3161726.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate](/img/structure/B3161735.png)



